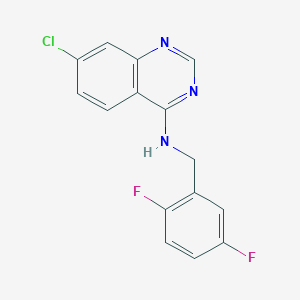

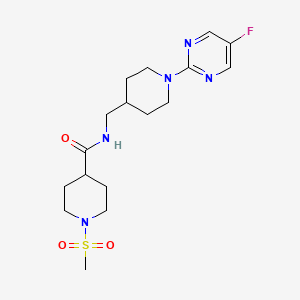

7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine is a chemical compound with the molecular formula C14H9ClF2N2S . It has an average mass of 310.750 Da and a monoisotopic mass of 310.014313 Da .

Molecular Structure Analysis

The systematic name for this compound is 7-Chloro-N-(2,5-difluorobenzyl)-1,3-benzothiazol-2-amine . The SMILES representation isc1cc2c (c (c1)Cl)sc (n2)NCc3cc (ccc3F)F . The InChI representation is InChI=1S/C14H9ClF2N2S/c15-10-2-1-3-12-13(10)20-14 (19-12)18-7-8-6-9 (16)4-5-11 (8)17/h1-6H,7H2, (H,18,19) . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 429.4±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 213.5±31.5 °C . The index of refraction is 1.696 . The molar refractivity is 79.6±0.3 cm3 . The polar surface area is 53 Å2 . The polarizability is 31.5±0.5 10-24cm3 . The surface tension is 57.6±3.0 dyne/cm . The molar volume is 206.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Quinazoline and Quinazolinone Derivatives: Synthesis and Biological Application

- Application Summary: Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

- Methods of Application: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .

- Results or Outcomes: Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity. The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Quinazolinone and Quinazolinone Derivatives: Synthesis and Biological Application

- Application Summary: Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

- Methods of Application: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .

- Results or Outcomes: Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity. The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Eigenschaften

IUPAC Name |

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUKJQQTEJCGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326771 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

CAS RN |

477870-06-7 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)